Methyl 3-amino-1-methoxycyclobutane-1-carboxylate
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Overview
Description
Methyl 3-amino-1-methoxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a cyclobutane derivative that features an amino group, a methoxy group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-methoxycyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with methoxy and amino functional groups in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-methoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.
Substitution: The methoxy and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-amino-1-methoxycyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl 3-amino-1-methoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1-methylcyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Methyl cis-3-amino-1-methoxycyclobutane-1-carboxylate hydrochloride: Similar compound with a cis configuration and hydrochloride salt form.
Uniqueness
Methyl 3-amino-1-methoxycyclobutane-1-carboxylate is unique due to its specific combination of functional groups and cyclobutane ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3-amino-1-methoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-6(9)7(11-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3 |
InChI Key |
CGSDAOFIBPEJNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)OC |
Origin of Product |
United States |
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